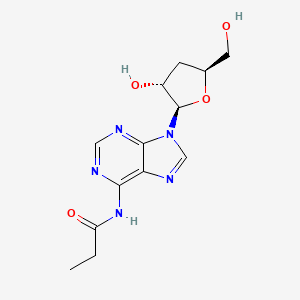

N6-Propionyl Cordycepin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6-Propionyl Cordycepin is a derivative of cordycepin, a nucleoside analog extracted from the fungus Cordyceps. This compound is known for its diverse biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties . It is a white solid that is soluble in water and organic solvents .

作用机制

Target of Action

N6-Propionyl Cordycepin, a derivative of Cordycepin, has been found to target several key proteins and enzymes. One of the primary targets is ADAM17 , a sheddase associated with the modulation of the receptor ACE2 of SARS-CoV-2 . It also targets adenosine receptors to activate the cAMP-PKA-StAR pathway and steroidogenesis in mouse Leydig cells .

Mode of Action

This compound interacts with its targets in a variety of ways. It has been found to inhibit the expression of ADAM17, thereby potentially inhibiting the entry of SARS-CoV-2 into cells . Additionally, it associates with adenosine receptors to stimulate testosterone production .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to repress the ADAM17 expression upon different cancer cells . It also activates the cAMP-PKA-StAR pathway, leading to increased testosterone production . These pathways can have downstream effects on cell growth, immune response, and hormonal balance.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its clinical efficacy. The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound directly influence its bioavailability and therapeutic levels, impacting its effectiveness in clinical settings .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been found to inhibit the growth of several bacterial pathogens, including both Gram-positive and Gram-negative bacterial pathogens . It also has potential antitumor activity, as it has been found to inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as other drugs or substances. Additionally, factors such as temperature, pH, and the presence of certain ions can also influence the compound’s stability and efficacy .

生化分析

Biochemical Properties

N6-Propionyl Cordycepin acts as an adenosine deaminase inhibitor . It interacts with various enzymes and proteins, affecting biochemical reactions. For instance, it directly inhibits tumors by impeding biosynthesis, inducing apoptosis or autophagy, regulating the cell cycle, and curtailing tumor invasion and metastasis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it consistently represses cell migration and cellular inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it down-regulates the expression of Bcl-2 protein and up-regulates the expression of p53, Bax, Caspase-3, and Caspase-9 proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to have a median inhibitory concentration (IC 50) of 135 µM, indicating its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to exhibit up to 3-fold antibacterial effect against H. pylori in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound affects its activity or function. It may include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N6-Propionyl Cordycepin typically involves a two-step reaction. Initially, cordycepin reacts with propionyl chloride to form this compound. This is followed by purification and crystallization to obtain a high-purity product .

Industrial Production Methods: Industrial production of this compound often employs fermentation techniques using Cordyceps militaris. Optimization of liquid and solid fermentation conditions, along with genetic modifications, can enhance the yield of cordycepin, which is then chemically modified to produce this compound .

化学反应分析

Types of Reactions: N6-Propionyl Cordycepin undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can be used to modify the compound’s structure, affecting its reactivity and interactions.

Substitution: Common in the synthesis of derivatives, substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

Substitution: Propionyl chloride is used in the initial synthesis step to introduce the propionyl group.

Major Products Formed: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

科学研究应用

N6-Propionyl Cordycepin has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various bioactive compounds.

Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Industry: Utilized in the development of pharmaceuticals and health supplements.

相似化合物的比较

Cordycepin: The parent compound, known for its broad-spectrum biological activities.

N6-(2-Hydroxyethyl)-Adenosine: Another derivative with similar pharmacological properties.

Uniqueness: N6-Propionyl Cordycepin is unique due to its enhanced stability and bioavailability compared to cordycepin. The propionyl group modification reduces the rate of deamination, making it more effective in therapeutic applications .

属性

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O4/c1-2-9(21)17-11-10-12(15-5-14-11)18(6-16-10)13-8(20)3-7(4-19)22-13/h5-8,13,19-20H,2-4H2,1H3,(H,14,15,17,21)/t7-,8+,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRCIUDOEWOPKD-HHURGBBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)